molecular formula C12H15N5O B127767 1-(4-Cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)azetidin-3-one CAS No. 148312-49-6

1-(4-Cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)azetidin-3-one

Cat. No.: B127767
CAS No.: 148312-49-6
M. Wt: 245.28 g/mol
InChI Key: KTDIVPQKCJMTIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)azetidin-3-one is a compound that belongs to the class of substituted cyclopropylamino-1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring a 3-azetidinone ring and a triazine core, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)azetidin-3-one typically involves the following steps:

    Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Cyclopropyl Groups: Cyclopropyl groups are introduced through alkylation reactions using cyclopropyl halides.

    Formation of the Azetidinone Ring: The azetidinone ring is formed through a cyclization reaction involving suitable precursors.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions and improve efficiency.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)azetidin-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(4-Cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)azetidin-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)azetidin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes, affecting metabolic pathways.

    Bind to Receptors: The compound may bind to specific receptors, modulating cellular responses.

    Disrupt Cellular Processes: It can interfere with cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamino-1,3,5-triazines: These compounds share a similar triazine core but differ in the substituents attached to the core.

    Azetidinone Derivatives: Compounds with an azetidinone ring but different substituents.

Uniqueness

1-(4-Cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)azetidin-3-one is unique due to its specific combination of a 3-azetidinone ring and a triazine core, which imparts distinct chemical and biological properties

Properties

CAS No.

148312-49-6

Molecular Formula

C12H15N5O

Molecular Weight

245.28 g/mol

IUPAC Name

1-[4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl]azetidin-3-one

InChI

InChI=1S/C12H15N5O/c18-9-5-17(6-9)12-15-10(7-1-2-7)14-11(16-12)13-8-3-4-8/h7-8H,1-6H2,(H,13,14,15,16)

InChI Key

KTDIVPQKCJMTIJ-UHFFFAOYSA-N

SMILES

C1CC1C2=NC(=NC(=N2)N3CC(=O)C3)NC4CC4

Canonical SMILES

C1CC1C2=NC(=NC(=N2)N3CC(=O)C3)NC4CC4

Key on ui other cas no.

148312-49-6

Synonyms

1-[4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl]azetidin-3-on e

Origin of Product

United States

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